molecular formula C7H14N2O B14696554 Cyclohexyl-methylimino-oxidoazanium CAS No. 35214-90-5

Cyclohexyl-methylimino-oxidoazanium

Cat. No.: B14696554
CAS No.: 35214-90-5
M. Wt: 142.20 g/mol
InChI Key: RTOJGFQRPQRTMD-UHFFFAOYSA-N
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Description

Cyclohexyl-methylimino-oxidoazanium is a nitrogen-containing organic compound characterized by a cyclohexyl group, a methylimino moiety, and an oxidoazanium functional group. These compounds are synthesized via acid-catalyzed condensation of hydrazide intermediates with aldehydes, yielding derivatives with variable substituents that influence bioactivity .

Properties

CAS No.

35214-90-5

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

cyclohexyl-methylimino-oxidoazanium

InChI

InChI=1S/C7H14N2O/c1-8-9(10)7-5-3-2-4-6-7/h7H,2-6H2,1H3

InChI Key

RTOJGFQRPQRTMD-UHFFFAOYSA-N

Canonical SMILES

CN=[N+](C1CCCCC1)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl-methylimino-oxidoazanium can be synthesized through the oxidation of cyclohexylamine. The reaction involves the use of molecular oxygen over alumina-based catalysts. The optimized conditions for this reaction include a reaction temperature of 180°C, a liquid hourly space velocity (LHSV) of cyclohexylamine at 1 ml g−1 h−1, and an oxidant concentration of 33% O2 in nitrogen with a total gas hourly space velocity (GHSV) of 24 ml min−1 .

Industrial Production Methods

In industrial settings, the production of this compound involves similar oxidation processes but on a larger scale. The use of heterogeneous catalysts, such as alumina supported silicotungstic acid, is common to enhance the yield and selectivity of the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-methylimino-oxidoazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone oxime.

    Reduction: It can be reduced to cyclohexylamine.

    Substitution: The compound can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Molecular oxygen and alumina-based catalysts are commonly used.

    Reduction: Hydrogen gas in the presence of a suitable catalyst.

    Substitution: Various nucleophiles can be used under appropriate conditions.

Major Products

Scientific Research Applications

Cyclohexyl-methylimino-oxidoazanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl-methylimino-oxidoazanium involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting various biochemical pathways. The oxidation of cyclohexylamine to cyclohexanone oxime is a key reaction that highlights its mechanism of action .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The pharmacological and chemical properties of cyclohexyl-methylimino-oxidoazanium derivatives can be contextualized by comparing them to related compounds, such as cyclohexenyl-N-acylhydrazones and phenyl/benzodioxole-substituted analogs. Key findings from comparative studies are summarized below:

Table 1: Structural and Functional Comparison of Cyclohexyl Derivatives and Analogs

Compound Class Core Structure Key Substituents Biological Activity (vs. LASSBio-294/LASSBio-322)
Cyclohexyl-N-acylhydrazones (e.g., 10–26) Cyclohexyl + acylhydrazone Variable aldehydes (e.g., aryl, heterocyclic) Moderate to high analgesic/anti-inflammatory activity; dependent on substituent lipophilicity
Cyclohexenyl analog (9) Cyclohexenyl + acylhydrazone 1,3-Benzodioxole Enhanced activity due to improved metabolic stability
LASSBio-294 (8) Phenyl + acylhydrazone 1,3-Benzodioxole Benchmark for anti-inflammatory efficacy
LASSBio-322 (33) Phenyl + acylhydrazone Nitro group Higher potency but lower selectivity compared to cyclohexyl derivatives

Key Findings:

Cyclohexyl vs. Cyclohexenyl Substituents :

  • Cyclohexenyl analog 9 (1,3-benzodioxole-substituted) demonstrated superior metabolic stability and sustained analgesic effects compared to cyclohexyl derivatives (10–26), attributed to the conjugated double bond enhancing electronic delocalization .
  • Cyclohexyl derivatives exhibited higher lipophilicity, improving blood-brain barrier penetration but increasing off-target effects .

Phenyl vs. Cyclohexyl Moieties :

  • LASSBio-294 (phenyl core) showed stronger anti-inflammatory activity than cyclohexyl analogs, likely due to π-π stacking interactions with target receptors .
  • Cyclohexyl derivatives, however, displayed better safety profiles, with reduced gastrointestinal toxicity compared to phenyl-based compounds like LASSBio-322 .

Functional Group Impact :

  • The nitro group in LASSBio-322 enhanced potency but introduced redox-sensitive toxicity, absent in oxidoazanium-containing cyclohexyl derivatives .
  • 1,3-Benzodioxole substituents (e.g., in compound 9) improved bioavailability by resisting cytochrome P450-mediated oxidation .

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